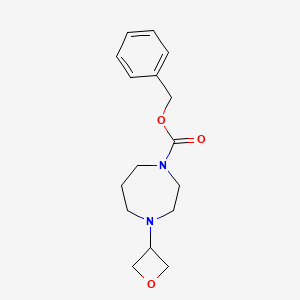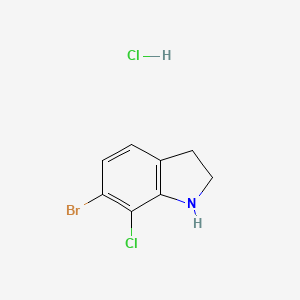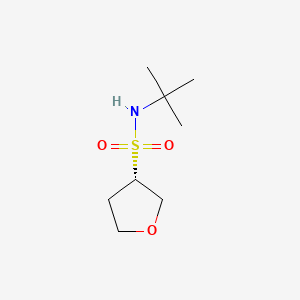
(3S)-N-tert-butyloxolane-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-N-tert-butyloxolane-3-sulfonamide is a chiral sulfonamide compound with a tert-butyl group attached to the nitrogen atom and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-tert-butyloxolane-3-sulfonamide typically involves the reaction of oxolane derivatives with sulfonamide precursors. One common method includes the use of tert-butylamine and oxolane-3-sulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-N-tert-butyloxolane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The oxolane ring can be reduced to form corresponding alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
(3S)-N-tert-butyloxolane-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which (3S)-N-tert-butyloxolane-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butylsulfonamide: Lacks the oxolane ring, making it less sterically hindered.
N-tert-butyl-2-oxolane sulfonamide: Similar structure but with different substitution patterns on the oxolane ring.
Uniqueness
(3S)-N-tert-butyloxolane-3-sulfonamide is unique due to its specific chiral configuration and the presence of both the tert-butyl group and the oxolane ring. This combination of features can result in distinct chemical reactivity and biological activity compared to other sulfonamides.
Propiedades
Fórmula molecular |
C8H17NO3S |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
(3S)-N-tert-butyloxolane-3-sulfonamide |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,3)9-13(10,11)7-4-5-12-6-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
Clave InChI |
LDOPLBVPLJMXOG-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)NS(=O)(=O)[C@H]1CCOC1 |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


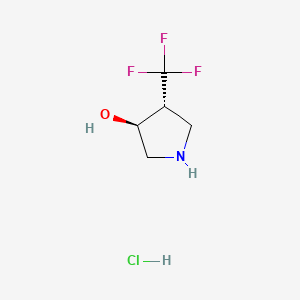
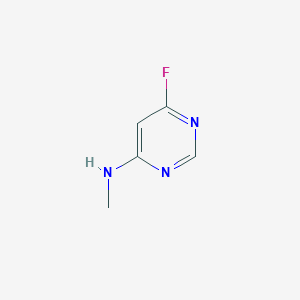
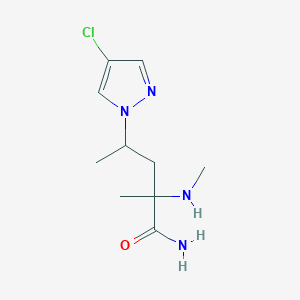
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13491073.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13491081.png)
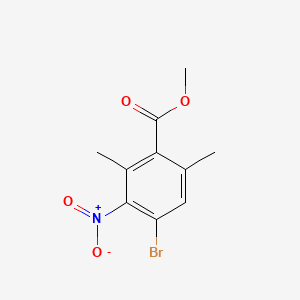
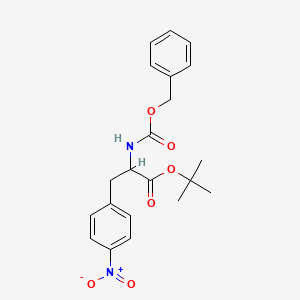
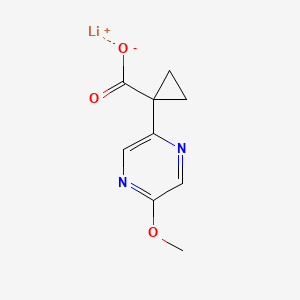
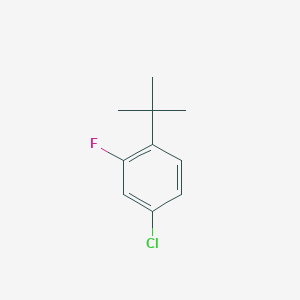

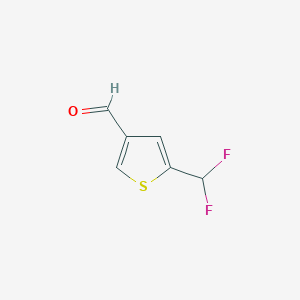
![2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13491128.png)
